molecular formula C20H22F2N2O5S B2482746 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-difluorobenzamide CAS No. 922120-52-3

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-difluorobenzamide

Cat. No.: B2482746
CAS No.: 922120-52-3
M. Wt: 440.46
InChI Key: OWHNZFMGCIXQMT-UHFFFAOYSA-N
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Description

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C20H22F2N2O5S and its molecular weight is 440.46. The purity is usually 95%.
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Scientific Research Applications

Tumor Proliferation Assessment

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-difluorobenzamide, identified as 18F-ISO-1, has been utilized in assessing cellular proliferation in tumors. This compound, used as a marker in PET imaging, has demonstrated a significant correlation with Ki-67, a marker for proliferation, in various cancer types including breast, head and neck cancers, and lymphoma. The studies have shown that this compound can safely be used for PET imaging in clinical trials due to its low absorbed doses to normal organs, and its properties make it a promising agent for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Sigma-2 Receptor Probe

Another application of this chemical compound is its use in studying sigma-2 receptors. N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1) and a related compound were radiolabeled and evaluated for their binding to sigma-2 receptors. These compounds have shown potential in vitro for studying sigma-2 receptors, with one demonstrating a notably higher affinity compared to the other (Xu et al., 2005).

Breast Cancer Imaging

18F-ISO-1 has also been studied specifically in the context of breast cancer imaging. It was found that its uptake in breast cancer correlates modestly with Ki-67, a marker for proliferation. This finding suggests the potential of 18F-ISO-1 PET imaging as a non-invasive method for determining the proliferative status of breast cancer in vivo (McDonald et al., 2019).

Sigma2 Receptor Imaging of Solid Tumors

Fluorine-18 labeled analogs of this compound, demonstrating moderate to high affinity for sigma2 receptors, have been synthesized and evaluated as potential ligands for PET imaging of the sigma2 receptor status in solid tumors. These studies have shown high tumor uptake and acceptable tumor/normal tissue ratios, indicating the potential of these compounds for imaging the sigma2 receptor status of solid tumors (Tu et al., 2007).

Mechanism of Action

The mechanism of the reaction apparently includes initial quaternization of 6,7-dimethoxy-3,4-dihydroisoquinoline, as a result of which its electrophilic character is increased and migration of hydrogen is facilitated, formally corresponding to a process of intermolecular hydride transfer .

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O5S/c1-28-17-10-13-6-8-24(12-14(13)11-18(17)29-2)30(26,27)9-7-23-20(25)19-15(21)4-3-5-16(19)22/h3-5,10-11H,6-9,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHNZFMGCIXQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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